An In-depth Technical Guide to the Chemical Properties of 9-Bromo-10-iodoanthracene
An In-depth Technical Guide to the Chemical Properties of 9-Bromo-10-iodoanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred chemical properties of 9-Bromo-10-iodoanthracene, a halogenated aromatic hydrocarbon of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines confirmed information with scientifically reasoned estimations based on the properties of analogous compounds.
Chemical Properties
9-Bromo-10-iodoanthracene is a disubstituted anthracene containing both a bromine and an iodine atom at the 9 and 10 positions of the anthracene core. Its chemical identity is confirmed by its CAS number 359435-47-5[1][2][3][4].
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₈BrI | PubChem[5] |
| Molecular Weight | 383.02 g/mol | PubChem[5] |
| Appearance | Likely a yellow to orange crystalline solid | Inferred from related haloanthracenes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Likely soluble in chlorinated solvents and aromatic hydrocarbons; insoluble in water. | Inferred from related haloanthracenes |
| CAS Number | 359435-47-5 | Ambeed, BLD Pharm, Apollo[1][2][4] |
Proposed Experimental Protocol: Synthesis of 9-Bromo-10-iodoanthracene
Objective: To synthesize 9-Bromo-10-iodoanthracene via electrophilic iodination of 9-bromoanthracene.
Materials:
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9-Bromoanthracene
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N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA) or another suitable acid catalyst
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Dichloromethane (DCM) or a similar inert solvent
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Dichloromethane for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromoanthracene (1 equivalent) in dichloromethane.
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Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents).
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Initiation: Slowly add trifluoroacetic acid (catalytic amount) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating may be applied.
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Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane to isolate the 9-Bromo-10-iodoanthracene.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note: This proposed protocol is based on general procedures for the iodination of aromatic compounds and would require optimization for this specific substrate.
Visualizations
Caption: Proposed workflow for the synthesis of 9-Bromo-10-iodoanthracene.
Based on a patent mentioning its use, 9-Bromo-10-iodoanthracene is a precursor for more complex anthracene derivatives, particularly through cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization.
Caption: Potential selective cross-coupling reactions of 9-Bromo-10-iodoanthracene.
Potential Applications
Given its structure and the context from a patent, 9-Bromo-10-iodoanthracene is primarily of interest as an intermediate in the synthesis of advanced organic materials. The presence of two different, selectively addressable halogen atoms makes it a valuable building block for creating complex, asymmetrically substituted anthracene derivatives. These derivatives are often explored for their applications in:
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Organic Light-Emitting Diodes (OLEDs): As precursors to fluorescent emitters or host materials. A patent indicates its utility in producing 9,10-diphenylanthracene, a known material in organic electronics[6].
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Organic Semiconductors: For use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
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Fluorescent Probes and Sensors: The anthracene core is highly fluorescent, and substitution at the 9 and 10 positions can tune its photophysical properties for sensing applications.
Conclusion
9-Bromo-10-iodoanthracene is a specialized chemical intermediate with significant potential in materials science. While detailed experimental data is scarce in public literature, its confirmed existence and use in patented processes underscore its relevance. The proposed synthetic route and reactivity profile, based on established chemical principles for analogous compounds, provide a solid foundation for researchers and scientists working with this and similar halogenated polycyclic aromatic hydrocarbons. Further research is warranted to fully characterize its properties and explore its applications.
References
- 1. 1-Bromo-9-iodoanthracene (820208-66-0) for sale [vulcanchem.com]
- 2. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 5. 9-Bromo-10-iodoanthracene | C14H8BrI | CID 18533599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Halogenations of anthracenes and Dibenz - PubMed [pubmed.ncbi.nlm.nih.gov]
